molecular formula C19H24N2O2 B2496000 N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide CAS No. 432511-86-9

N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide

Cat. No.: B2496000
CAS No.: 432511-86-9
M. Wt: 312.413
InChI Key: ISGTXXANOJRXDG-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide is a butanamide derivative featuring a dimethylamino (-N(CH₃)₂) group at the para position of the phenyl ring and a 4-methylphenoxy (CH₃-C₆H₄-O-) moiety attached to the butanamide backbone.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-15-6-12-18(13-7-15)23-14-4-5-19(22)20-16-8-10-17(11-9-16)21(2)3/h6-13H,4-5,14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGTXXANOJRXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 4-methylphenol in the presence of a base to form an intermediate. This intermediate is then reacted with butanoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares the target compound with structurally related butanamide derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide - N(CH₃)₂ at phenyl ring
- 4-methylphenoxy at butanamide
~325.4 (calculated) Hypothesized enhanced solubility due to dimethylamino group; potential CNS activity inferred from analogs.
4-(4-tert-Butylphenoxy)-N-(3-methoxyphenyl)butanamide - tert-butyl at phenoxy
- 3-methoxy at phenyl
~383.5 Increased hydrophobicity (tert-butyl); methoxy enhances electron density .
N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide - NH₂CH₂ at phenyl
- 4-methylphenoxy
~312.4 Aminomethyl group may improve water solubility; used in biochemical research .
N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)-butanamide - COCH₃ at phenyl
- 2,4-dichlorophenoxy
~366.2 Dichlorophenoxy increases electronegativity; acetyl group may affect metabolic stability .
N-(3-amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide - NH₂, CH₃ at phenyl
- 2,4-dichlorophenoxy
~369.3 Dichlorophenoxy enhances binding to hydrophobic pockets; amino group supports derivatization .
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide - Methyl-sulfonylamino at butanamide
- Thiazolyl
~367.5 Sulfonamide and thiazole groups suggest protease inhibition potential .

Pharmacological and Physicochemical Insights

  • Electron-Donating vs. Dichlorophenoxy groups (–12) introduce steric bulk and electronegativity, which may enhance binding to hydrophobic enzyme pockets but reduce metabolic stability .
  • Bioactivity Trends: Compounds with aminomethyl or acetyl groups () are often intermediates in drug synthesis, facilitating further functionalization .
  • Synthetic Methods :

    • Butanamide derivatives are commonly synthesized via amide coupling (e.g., using DMF and triethylamine, as in ) or nucleophilic substitution .
    • Purification methods like column chromatography (Petrol/Et₂O) are standard for isolating butanamide analogs () .

Key Contrasts and Limitations

  • Solubility: The target compound’s dimethylamino group likely improves aqueous solubility compared to tert-butyl () or dichlorophenoxy (–12) analogs.
  • Stability: Dichlorophenoxy and sulfonamide groups (–13) may confer resistance to enzymatic degradation, whereas methoxy or amino groups () could increase susceptibility to oxidation .
  • Pharmacological Data Gap: No direct activity data are available for the target compound; inferences are based on structural parallels.

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